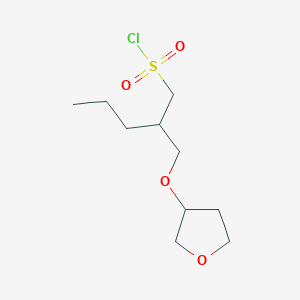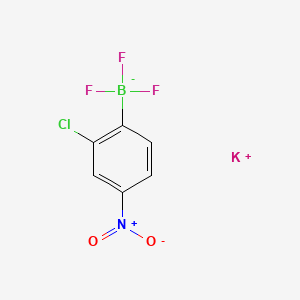![molecular formula C11H20N2S B13481499 rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans: is a chemical compound with the molecular formula C11H20N2S It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
The synthesis of rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans involves several steps. One common method includes the reaction of 2-methylcyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazinamine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or thiazine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans include:
- rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its thiazine ring and the specific arrangement of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-9-5-2-3-6-10(9)13-11-12-7-4-8-14-11/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10-/m1/s1 |
InChI Key |
KHBQUQCRMLRFHV-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC2=NCCCS2 |
Canonical SMILES |
CC1CCCCC1NC2=NCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


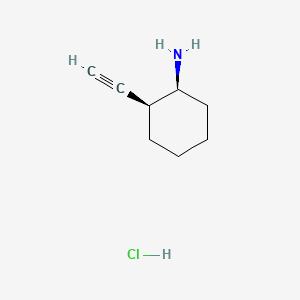

![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
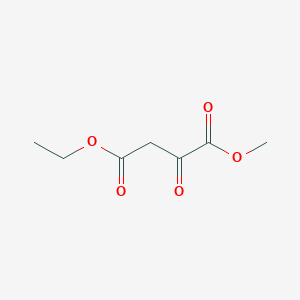
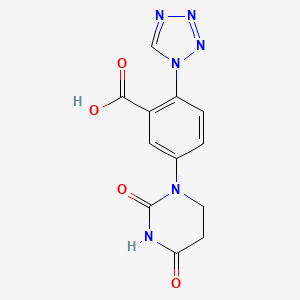

![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)

![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
